molecular formula C14H13N3O3 B6497330 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide CAS No. 1368196-25-1

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

Cat. No.: B6497330
CAS No.: 1368196-25-1
M. Wt: 271.27 g/mol
InChI Key: CVSZSLKOZVMTMN-UHFFFAOYSA-N
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Description

“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded a compound which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .


Molecular Structure Analysis

The structures of these compounds were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was a white amorphous powder with a molecular formula of C24H24O5N2S and a molecular weight of 452 gmol-1 .

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various effects on the body.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the cholinesterase enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine levels in the nervous system increase.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to various effects, depending on the specific location and receptors involved. For example, increased acetylcholine in the brain can lead to improved memory and cognition, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other substances, such as certain foods or drugs, can affect the absorption and metabolism of the compound, thereby influencing its efficacy .

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-13-10(2-1-5-16-13)14(18)17-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSZSLKOZVMTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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